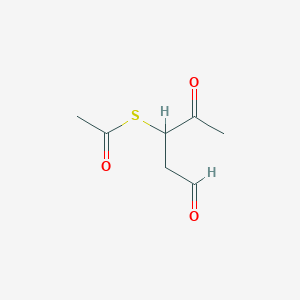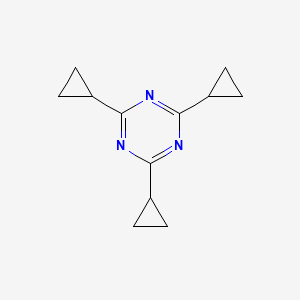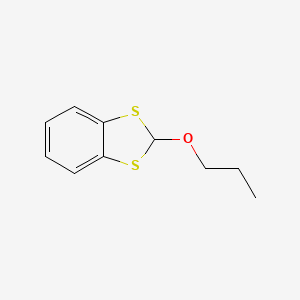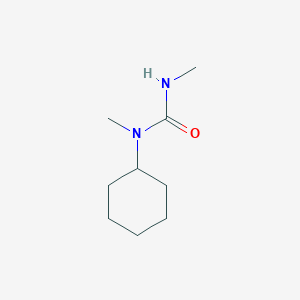![molecular formula C10H22N4O B14629429 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one CAS No. 54272-01-4](/img/structure/B14629429.png)
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is a chemical compound with the molecular formula C10H22N4O It is a triazinanone derivative, characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a triazinanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one typically involves the reaction of diethylamine with a suitable propylating agent, followed by cyclization to form the triazinanone ring. One common method includes the following steps:
Alkylation: Diethylamine reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(diethylamino)propylamine.
Cyclization: The resulting 3-(diethylamino)propylamine undergoes cyclization with cyanuric chloride under controlled conditions to form the triazinanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazinanone derivatives.
Aplicaciones Científicas De Investigación
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The triazinanone ring provides structural stability and specificity to the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(Dimethylamino)propyl]-1,3,5-triazinan-2-one
- 3-(Diethylamino)propyl isothiocyanate
- 1-Propanol, 3-(diethylamino)-
Uniqueness
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is unique due to its specific structural features, such as the diethylamino group and the triazinanone ring These features confer distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
54272-01-4 |
|---|---|
Fórmula molecular |
C10H22N4O |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
5-[3-(diethylamino)propyl]-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C10H22N4O/c1-3-13(4-2)6-5-7-14-8-11-10(15)12-9-14/h3-9H2,1-2H3,(H2,11,12,15) |
Clave InChI |
PXEMWFUJJJEQHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1CNC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)

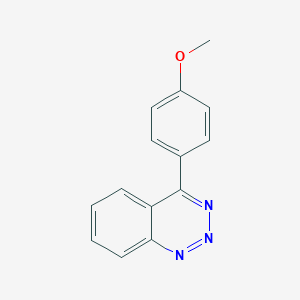
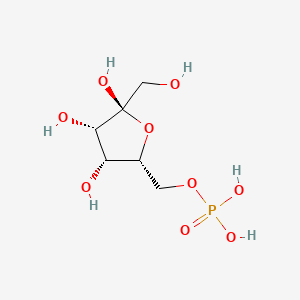
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
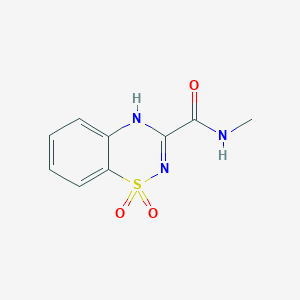
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

